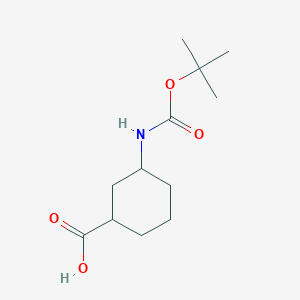

3-(Boc-amino)cyclohexanecarboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955121 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334932-13-7, 218772-92-0, 222530-33-8 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Boc Amino Cyclohexanecarboxylic Acid and Analogues

Stereoselective Synthesis of Cyclohexanecarboxylic Acid Scaffolds

Stereocontrol is a paramount challenge in the synthesis of cyclohexane (B81311) derivatives, given the potential for multiple stereogenic centers. Methodologies for achieving stereoselectivity can be broadly categorized into diastereoselective and enantioselective approaches, each employing distinct strategies to influence the three-dimensional arrangement of atoms.

Diastereoselective Approaches to Substituted Cyclohexane β-Amino Acids

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. Several powerful strategies have been developed for the synthesis of substituted cyclohexane β-amino acids.

One prominent method involves cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, which can construct highly functionalized cyclohexanone (B45756) skeletons with excellent diastereoselectivity. beilstein-journals.org Another effective strategy is the Diels-Alder reaction, which provides a versatile template for stereocontrolled synthesis. For instance, the reaction between furan (B31954) and maleic anhydride (B1165640) has been used to create an oxanorbornene skeleton that, through subsequent steps like a Curtius rearrangement and hydroxylation, yields polyhydroxylated cyclohexane β-amino acid derivatives. researchgate.net

Reductive amination of β-keto esters and stereoselective conjugate addition of an amine nucleophile to an α,β-unsaturated carboxylate also represent efficient strategies for accessing five- or six-membered cyclic β-amino acids. researchgate.net Furthermore, ring-closing metathesis of acyclic β-amino acid derivatives provides a pathway to cyclic structures where the resulting olefinic bond can be further functionalized. researchgate.net

| Method | Key Reaction | Precursors | Key Features |

|---|---|---|---|

| Cascade Michael Addition | Inter-intramolecular double Michael reaction | Curcumins, Arylidenemalonates | Forms highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.org |

| Diels-Alder Approach | Diels-Alder reaction followed by fragmentation/functionalization | Furan, Maleic anhydride, Ethyl (E)-3-nitroacrylate | Creates a versatile template for stereocontrolled synthesis of polyhydroxylated derivatives. researchgate.net |

| Conjugate Addition | Stereoselective conjugate addition of an amine | α,β-unsaturated carboxylates, Amine nucleophiles | Efficient strategy for direct formation of the β-amino acid linkage. researchgate.net |

| Ring-Closing Metathesis | Olefin metathesis | Acyclic β-amino acid diene derivatives | Produces cyclic β-amino acids with an olefinic bond for further functionalization. researchgate.net |

Enantioselective Routes to Chiral 3-(Boc-amino)cyclohexanecarboxylic Acid Isomers

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule. pressbooks.pub For chiral this compound and its analogues, several methodologies are employed.

An enantiodivergent procedure starting from an enantiomerically pure bicyclic β-lactam, itself obtained through enzymatic resolution of the racemic compound, has been successfully used to prepare both dextro- and levorotatory cyclohexane analogues of bioactive compounds. mdpi.comnih.gov This approach highlights the power of biocatalysis in accessing optically pure starting materials.

The Strecker reaction, utilizing a chiral auxiliary like (R)-phenylglycinol, is another established method. This approach involves the synthesis of diastereomeric products which can then be separated chromatographically. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure amino acid. nih.gov Additionally, bifunctional double hydrogen bond donor-amine organocatalysts have been developed for the kinetic resolution of racemic intermediates, providing another route to enantioenriched β-amino acids. wustl.edu

Targeted Functionalization and Derivatization Strategies

Once the core cyclohexane β-amino acid scaffold is synthesized, targeted functionalization allows for the introduction of diverse chemical groups, leading to a wide array of analogues. Regio- and stereoselective methods are key to modifying specific positions on the cyclohexane ring.

Regio- and Stereoselective Hydroxylation Methods via Iodocyclization and Epoxidation

Hydroxylation of the cyclohexane ring is a common and powerful functionalization strategy. Two primary methods for achieving regio- and stereocontrolled hydroxylation are iodocyclization (often iodolactonization) and epoxidation followed by oxirane ring-opening. mdpi.comnih.gov

Iodocyclization: This method involves the reaction of an unsaturated carboxylic acid with iodine. For example, a racemic cyclohexene (B86901) cis-β-amino acid can undergo regio- and stereoselective iodolactonization. mdpi.com The resulting iodolactone can then be transformed through deiodination and lactone opening to yield a hydroxylated β-amino ester. mdpi.com This process can be extended to iodooxazine formation from cis- or trans-β-aminocyclohex-4-enecarboxylic acids, which ultimately leads to hydroxylated products. nih.gov The reaction proceeds with high diastereocontrol. nih.gov

Epoxidation: An alternative route involves the direct epoxidation of the double bond in a cyclohexene β-amino ester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comwpmucdn.com This reaction typically occurs with cis-diastereoselectivity. nih.gov The subsequent regioselective reductive opening of the resulting oxirane ring with a hydride source, such as NaBH₄, yields the hydroxylated product. mdpi.com The position of the hydride attack dictates the regiochemistry of the final alcohol. mdpi.com

| Method | Key Intermediate | Reagents | Stereochemical Control | Outcome |

|---|---|---|---|---|

| Iodocyclization | Iodolactone or Iodooxazine | I₂, NaHCO₃ | High regio- and stereoselectivity determined by intramolecular cyclization. mdpi.comnih.gov | Hydroxylated β-amino ester. mdpi.com |

| Epoxidation | Epoxide (Oxirane) | m-CPBA (epoxidation); NaBH₄ (ring-opening) | cis-diastereoselective epoxidation; regioselective hydride attack. mdpi.comnih.gov | Hydroxylated β-amino ester. mdpi.com |

Introduction of Exocyclic Olefinic Functionality in β-Amino Acid Derivatives

The introduction of an exocyclic methylene (B1212753) group is a valuable derivatization that can mimic certain natural products. mdpi.comnih.gov A robust method to achieve this involves a two-step sequence starting from the hydroxylated cyclohexane β-amino esters described previously.

The first step is the oxidation of the secondary alcohol to a ketone. Subsequently, the ketone is converted into an exocyclic olefin via an oxo-methylene interconversion, most commonly achieved through a Wittig reaction. mdpi.comnih.gov By applying this sequence to regioisomeric hydroxylated precursors, it is possible to install an exocyclic methylene group at different positions on the cyclohexane ring. mdpi.com

Optimization of Synthetic Pathways for Research and Scalability, including Industrial Production Techniques

For a compound to be useful for large-scale research or as a pharmaceutical intermediate, its synthetic route must be efficient, cost-effective, and scalable. The synthesis of this compound and its analogues can be optimized using several industrial production techniques.

A highly efficient method for producing the core cyclohexane ring involves the catalytic hydrogenation of aromatic precursors. For instance, p-aminobenzoic acid can be hydrogenated using catalysts like Ruthenium-on-carbon (Ru/C) under pressure. google.com This reaction can directly produce a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. A key optimization is the in situ protection of the amino group with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) directly in the reaction mixture without isolating the intermediate, streamlining the process. google.com

For industrial-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors can improve mass transfer, enhance reaction rates, and offer better operational stability and safety. beilstein-journals.org The aerobic epoxidation of cyclohexene, a related transformation, demonstrates that a continuous-flow process can drastically reduce reaction times and improve productivity compared to batch methods. beilstein-journals.org Applying these principles, such as using heterogeneously catalyzed reactions in flow systems, can lead to more efficient and scalable production of key intermediates for this compound. beilstein-journals.orgwikipedia.org

Conformational Landscape and Stereochemical Control of 3 Boc Amino Cyclohexanecarboxylic Acid Systems

Conformational Preferences of the Cyclohexane (B81311) Ring in 3-(Boc-amino)cyclohexanecarboxylic Acid Derivatives

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain, a principle that holds true for its substituted derivatives. byjus.comlibretexts.org For this compound, the chair form is the most stable and experimentally observed conformation. nih.govresearchgate.net This arrangement allows the carbon-carbon bond angles to be close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement, which minimizes steric repulsion. libretexts.orgpressbooks.pub

In substituted cyclohexanes, the two primary chair conformations, which interconvert via a process known as ring flipping, are often not equal in energy. utdallas.edu The energetic preference is dictated by the steric strain associated with the placement of substituents in either axial or equatorial positions. msu.edu The boat conformation is a higher-energy alternative to the chair form, destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.orglibretexts.org A slightly more stable, twisted version of the boat form, known as the twist-boat or skew-boat conformation, relieves some of this strain but remains significantly less stable than the chair conformation. libretexts.orglibretexts.org

For cis-3-(Boc-amino)cyclohexanecarboxylic acid, crystallographic data confirms that the molecule exclusively adopts a chair conformation in the solid state. nih.govresearchgate.net In this arrangement, both the Boc-amino and carboxylic acid groups can occupy positions that minimize destabilizing steric interactions, which is a key factor driving the conformational preference.

Stereochemical Influence of the Boc Protecting Group on Local Conformations

The tert-butoxycarbonyl (Boc) group is a sterically demanding protecting group, and its size plays a critical role in controlling the conformational equilibrium of the cyclohexane ring. youtube.com Substituents on a cyclohexane ring create steric strain, particularly through 1,3-diaxial interactions, when placed in an axial position. utdallas.edu Consequently, bulky groups overwhelmingly prefer the more spacious equatorial position to avoid this steric clash. msu.eduyoutube.com

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, are crucial in defining the precise three-dimensional structure of molecules. In cis-3-(Boc-amino)cyclohexanecarboxylic acid, the potential for intramolecular hydrogen bonding exists between the amide proton of the Boc group (N-H) and one of the oxygen atoms of the carboxylic acid group.

Advanced Spectroscopic Techniques for Conformational Elucidation

A combination of spectroscopic methods is required to provide a comprehensive picture of the conformational landscape of this compound in both solution and the solid state.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution. For cis-3-(Boc-amino)cyclohexanecarboxylic acid, ¹H NMR spectroscopy has been used to confirm its identity. nih.gov The chemical shifts and coupling constants of the cyclohexane ring protons are sensitive to their dihedral angles and thus their axial or equatorial orientation. Variable-temperature NMR studies can provide insights into the dynamics of conformational changes, such as ring flipping. researchgate.net At lower temperatures, the interconversion between chair forms can slow down, sometimes allowing for the observation of distinct signals for the axial and equatorial protons of the two different conformers. researchgate.net

Solid-state NMR (ssNMR) can provide information about the conformation of the molecule in its crystalline form, offering a bridge between solution-state behavior and solid-state structures determined by X-ray diffraction. It can be used to study polymorphism and to characterize materials where single crystals suitable for diffraction are not available.

Vibrational Circular Dichroism (VCD), Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule. FTIR spectroscopy can identify characteristic vibrational modes, such as the C=O stretches of the Boc and carboxylic acid groups and the N-H stretch, which can be sensitive to hydrogen bonding. researchgate.net

Computational Approaches to Conformational Prediction and Analysis

Computational chemistry offers a powerful means to explore the conformational energy landscape of molecules, complementing experimental data. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the geometries and relative energies of different conformers. nih.govscirp.org

For substituted cyclohexanes, calculations can determine the relative stabilities of different chair, boat, and twist-boat conformations. nih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), have proven effective in calculating the structures and vibrational frequencies of organic molecules. researchgate.netnih.govmdpi.com These calculations can predict key geometric parameters, such as bond lengths and dihedral angles, and can also be used to simulate theoretical VCD and NMR spectra for comparison with experimental results. nih.gov

The analysis of a related molecule, 1-amino-2-phenylcyclohexanecarboxylic acid, demonstrates how computational methods can be used to evaluate the relative energies of various conformations in different environments (gas phase, chloroform, water), highlighting the influence of both intrinsic structural features and solvent effects. nih.gov A similar approach for this compound would involve optimizing the geometries of various conformers (e.g., chair with axial/equatorial substituents, twist-boat) and calculating their relative energies to identify the most stable structures.

Below is a hypothetical data table illustrating the type of information that can be obtained from such a computational study, showing the relative energies of different conformers.

| Conformer | Substituent Orientation (COOH, Boc-NH) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (cis) | Equatorial, Equatorial | 0.00 |

| Chair 2 (cis) | Axial, Axial | > 5.0 |

| Twist-Boat (cis) | - | ~5.5 |

| Chair 3 (trans) | Equatorial, Axial | ~1.5 |

| Chair 4 (trans) | Axial, Equatorial | ~1.7 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific energetic values would require dedicated DFT calculations.

Molecular Mechanics and Molecular Dynamics Simulations (e.g., Force Field Development like AMBER*C)

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules. MM methods calculate the potential energy of a molecule as a function of its atomic coordinates, while MD simulations use these energies to simulate the movement of atoms over time. A key component of these simulations is the force field, which is a set of parameters that describe the interactions between atoms.

For a non-standard molecule like this compound, a pre-existing force field may not be available. In such cases, a custom force field must be developed. The AMBER (Assisted Model Building with Energy Refinement) suite of programs is widely used for this purpose. The general AMBER force field (GAFF) is designed to be compatible with the standard AMBER force fields for proteins and nucleic acids and can be used as a starting point for parameterizing new molecules.

The development of an AMBER-compatible force field for this compound, which we can term AMBER*C, would involve the following steps:

Generation of the initial structure: A 3D structure of the molecule is created, and initial atomic charges are assigned.

Parameter assignment: Existing parameters from GAFF are used where possible. For missing parameters, new ones are developed by fitting to high-level quantum mechanical calculations. This is particularly important for the dihedral angles involving the Boc-amino and carboxylic acid groups, as these will govern the conformational preferences.

Validation: The new force field is validated by comparing its predictions with experimental data or high-level quantum mechanical calculations. This can include comparing optimized geometries, conformational energies, and vibrational frequencies.

Once a validated force field is available, MD simulations can be performed to explore the conformational landscape of this compound. These simulations can provide insights into the relative stability of different conformations, the barriers to interconversion between them, and the influence of solvent on the conformational equilibrium.

For this compound, the primary conformational equilibrium is between two chair conformations. The relative stability of these two chairs depends on whether the substituents are in axial or equatorial positions. In general, bulky substituents prefer to be in the equatorial position to avoid steric clashes with other atoms, known as 1,3-diaxial interactions.

The following table illustrates the expected relative energies of the chair conformations for the cis and trans isomers of this compound based on the principles of conformational analysis. The energy values are hypothetical and serve to illustrate the expected trends.

| Isomer | Conformation | Boc-amino Position | Carboxylic Acid Position | Relative Energy (kcal/mol) | Population (%) |

| cis | Chair 1 | Equatorial | Axial | 0.5 | 30 |

| cis | Chair 2 | Axial | Equatorial | 0.0 | 70 |

| trans | Chair 1 | Equatorial | Equatorial | 0.0 | >99 |

| trans | Chair 2 | Axial | Axial | >5.0 | <1 |

Note: The relative energies and populations are illustrative and would be more precisely determined through detailed molecular mechanics or quantum chemical calculations.

MD simulations can also be used to study the dynamics of the system, such as the rate of ring flipping between the two chair conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Energetic Landscapes

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. DFT can be used to calculate the energies of different conformations of this compound with high accuracy, providing a detailed picture of the energetic landscape.

By performing DFT calculations on a series of conformations, a potential energy surface (PES) can be generated. The PES is a plot of the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformations, while the saddle points correspond to transition states for interconversion between conformations.

For this compound, DFT calculations can be used to:

Determine the relative energies of the cis and trans isomers.

Calculate the energy difference between the axial and equatorial conformers for each isomer.

Identify the transition state for the chair-to-chair interconversion and calculate the energy barrier for this process.

Investigate the influence of intramolecular hydrogen bonding on the conformational preferences.

The following table presents hypothetical data from DFT calculations on the relative energies of different conformers of this compound in the gas phase.

| Isomer | Conformation | Boc-amino Position | Carboxylic Acid Position | Relative Energy (kcal/mol) |

| cis | Chair (ax, eq) | Axial | Equatorial | 0.00 |

| cis | Chair (eq, ax) | Equatorial | Axial | 0.45 |

| cis | Twist-Boat | - | - | 5.80 |

| trans | Chair (eq, eq) | Equatorial | Equatorial | -1.50 |

| trans | Chair (ax, ax) | Axial | Axial | 4.20 |

| trans | Twist-Boat | - | - | 6.50 |

Note: These values are illustrative and represent the type of data that would be obtained from DFT calculations. The negative relative energy for the trans (eq, eq) conformer indicates it is the most stable among all calculated structures.

These calculations can reveal subtle electronic effects that are not captured by molecular mechanics. For example, DFT can accurately model the interactions between the lone pairs of the oxygen atoms in the Boc and carboxylic acid groups and the sigma-antibonding orbitals of adjacent bonds, which can influence the conformational preferences.

By combining the results from molecular mechanics, molecular dynamics, and quantum chemical calculations, a comprehensive understanding of the conformational landscape and stereochemical control of this compound systems can be achieved. This knowledge is invaluable for the rational design of molecules with specific three-dimensional structures and desired properties.

Applications in Peptide and Peptidomimetic Design and Synthesis

Incorporation of 3-(Boc-amino)cyclohexanecarboxylic Acid into β-Peptide Architectures

β-Peptides, which are oligomers of β-amino acids, are known to form stable, well-defined secondary structures, including helices, turns, and sheets. chemrxiv.orgrsc.org The conformational preferences of these structures are dictated by the substitution pattern and stereochemistry of the constituent β-amino acid monomers. Cyclic β-amino acids, such as the derivatives of aminocyclohexanecarboxylic acid, are particularly potent inducers of helical structures due to the restriction of the Cα-Cβ bond torsion angle. nih.govwisc.edu

The synthesis of β-peptides, including those containing cyclohexane-based residues, is typically carried out using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. wisc.edu The Boc (tert-butoxycarbonyl) protecting group on the amino function of this compound is compatible with common peptide coupling strategies. This allows for its incorporation into peptide chains in a site-specific manner.

While specific literature on the synthesis of homo-oligomers of 3-aminocyclohexanecarboxylic acid is scarce, extensive work on the 2-amino isomer (ACHC) provides a blueprint for such endeavors. Both homo-oligomers (composed solely of ACHC) and hetero-oligomers (containing ACHC along with other β-amino acids) have been successfully synthesized. rsc.orgwisc.edu These studies have demonstrated that the stereochemistry of the cyclohexane (B81311) ring (cis versus trans) plays a crucial role in the resulting peptide's structure. rsc.org For instance, trans-ACHC residues strongly promote helical folding, whereas cis-ACHC residues are more conformationally ambiguous and can participate in various folds within hetero-oligomers. rsc.org

| Oligomer Sequence | Description | Observed Secondary Structure | Reference |

|---|---|---|---|

| (trans-ACHC)n | Homo-oligomers of trans-2-aminocyclohexanecarboxylic acid | 14-Helix | rsc.orgwisc.edu |

| (cis-ACHC)n | Homo-oligomers of cis-2-aminocyclohexanecarboxylic acid | Do not form stable helical structures on their own | rsc.org |

| (trans-ACHC)-(other β-amino acids) | Hetero-oligomers | Often 14-helical, depending on the other residues | chemrxiv.orgrsc.org |

| (cis-ACHC)-(other β-amino acids) | Hetero-oligomers | Can participate in various helical folds | rsc.org |

The incorporation of cyclic β-amino acids is a powerful strategy for nucleating and stabilizing helical conformations in β-peptides. Homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are well-documented to robustly adopt a 14-helix conformation. rsc.orgwisc.edu This structure is characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2', forming a 14-membered ring. This helical fold is remarkably stable, even in short peptides. rsc.org

The nature of the helical structure can be tuned by altering the ring size of the cyclic β-amino acid or by creating hetero-oligomers. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) favor a more tightly wound 12-helix. wisc.edu The combination of different β-amino acids can lead to other helical motifs, such as the 12/10-helix. nih.gov Furthermore, hybrid peptides containing both α- and β-amino acids can form unique helical structures, like the 11/9-helix, depending on the sequence pattern. acs.org

For 3-aminocyclohexanecarboxylic acid, the positioning of the amino group at the C3 position is expected to significantly influence the dihedral angles of the peptide backbone, and thus the resulting secondary structure. While experimental data is limited, it is plausible that oligomers of the trans-isomer of 3-aminocyclohexanecarboxylic acid could also induce stable helical conformations, potentially with different helical parameters (e.g., pitch, residues per turn) compared to the 14-helix of trans-ACHC. The cis-isomer would likely introduce a different type of turn or conformational preference, making it a candidate for designing more complex, non-helical structures.

| Residue | Helix Type | Hydrogen Bonding Pattern | Residues per Turn (approx.) | Reference |

|---|---|---|---|---|

| trans-ACHC | 14-Helix | i → i+2 | 3.0 | rsc.orgnih.gov |

| trans-ACPC | 12-Helix | i → i+2 | 2.5 | wisc.edu |

| Alternating β2/β3 residues | 10/12-Helix | Mixed | - | nih.gov |

Development of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. lifechemicals.comnih.gov The introduction of conformational constraints is a key strategy in the design of peptidomimetics. nih.govnih.gov By reducing the conformational flexibility of a peptide, it is possible to lock it into its bioactive conformation, which can lead to increased potency and selectivity. nih.gov

This compound is an excellent building block for creating conformationally restricted peptidomimetics. The rigid cyclohexane ring limits the range of accessible backbone torsion angles, thereby pre-organizing the peptide into a more defined structure.

A notable example, although involving a γ-amino acid, is the use of (1R,3S)-3-aminocyclohexanecarboxylic acid to stabilize a native-like hairpin fold in aqueous solution. nih.gov This demonstrates the potential of the 3-amino substitution pattern on a cyclohexane ring to act as a potent turn-inducer, forcing the peptide chain to reverse its direction. This is a critical structural element in many biologically active peptides and proteins. By replacing a flexible residue in a peptide sequence with a constrained building block like 3-aminocyclohexanecarboxylic acid, it is possible to design peptidomimetics that mimic specific secondary structures, such as β-turns and β-hairpins.

Design of Foldamers with Defined Three-Dimensional Shapes

Foldamers are non-natural oligomers that adopt well-defined, compact three-dimensional structures. nih.govmdpi.com They represent a powerful tool for creating novel molecular architectures with tailored functions. β-peptides, particularly those containing cyclic residues, are one of the most extensively studied classes of foldamers. nih.gov

The predictable folding behavior of β-peptides containing cyclohexane-based amino acids makes them ideal for the rational design of foldamers with specific shapes. For example, the robust 14-helical structure formed by trans-ACHC oligomers provides a stable scaffold that can be functionalized with various side chains to create molecules with specific recognition surfaces. rsc.orgnih.gov

The use of this compound as a building block for foldamers opens up new possibilities for controlling their three-dimensional structure. The different stereochemical arrangement of the amino and carboxyl groups on the cyclohexane ring, compared to the 2-amino isomer, will lead to different backbone geometries and, consequently, to novel foldamer architectures. By strategically combining the cis and trans isomers of 3-aminocyclohexanecarboxylic acid, or by incorporating them into hetero-oligomers with other cyclic or acyclic β-amino acids, it should be possible to create a diverse range of foldamers with unique and predictable shapes, expanding the toolkit for designing functional molecules for applications in catalysis, materials science, and drug discovery.

Exploration of Biological Activities and Mechanistic Studies of 3 Boc Amino Cyclohexanecarboxylic Acid Derivatives

Role as Precursors and Building Blocks in Medicinal Chemistry Research

3-(Boc-amino)cyclohexanecarboxylic acid and its isomers are valuable building blocks in organic synthesis, particularly in the fields of peptide and protein chemistry. The tert-butyloxycarbonyl (Boc) protecting group is a key feature, as it shields the amino group, preventing it from participating in reactions until its selective removal is desired. This controlled reactivity is crucial for the modular synthesis of complex molecules and drug candidates.

In medicinal chemistry, these compounds serve as foundational scaffolds for creating pharmaceutical agents. The stability and defined stereochemistry of the cyclohexane (B81311) ring allow for the synthesis of structurally precise molecules. By incorporating this building block, researchers can develop drugs with specific functional groups designed to target particular enzymes, such as those involved in inflammatory responses. The use of well-defined building blocks like Boc-protected aminocyclohexanecarboxylic acids is essential for accelerating drug discovery by enabling the systematic construction of compound libraries for high-throughput screening. These building blocks contribute to the creation of molecules with improved sp3 character, which can lead to better bioavailability and reduced toxicity compared to more planar, sp2-heavy compounds. tcichemicals.com

Investigation of Antimicrobial Properties of Cyclohexane β-Peptides and Derivatives

A significant area of research has been the incorporation of this compound into β-peptides, which are oligomers of β-amino acids. These synthetic peptides often mimic the structure and function of natural host-defense peptides, a class of antimicrobial molecules found in multicellular organisms. nih.gov Derivatives of cyclohexane have shown considerable antimicrobial potential against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netresearchgate.net

Researchers have successfully designed β-peptides containing cyclohexane residues that adopt stable, helical secondary structures. nih.govchemrxiv.org These structures are often amphiphilic, meaning they have both hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. This amphiphilicity is a critical factor in their antimicrobial activity. wisc.edu Synthetic antimicrobial peptides derived from 1-aminocyclohexane carboxylic acid have demonstrated inhibitory activity against several drug-resistant bacterial strains, highlighting their therapeutic potential in an era of growing antibiotic resistance. nih.gov

The effectiveness of these antimicrobial β-peptides is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are conducted to understand how specific molecular features influence biological activity. For cyclohexane-containing β-peptides, several key factors have been identified.

A crucial element is the adoption of an amphiphilic helical conformation, which is necessary for antimicrobial action; non-amphiphilic isomers have been shown to be inactive. wisc.edu The stability of this helix, which can be modulated by varying the proportion of rigid residues like trans-2-aminocyclohexanecarboxylic acid (ACHC), also plays a role. nih.gov However, studies have shown that a broad range of helical stability can still result in significant antibiotic activity, suggesting a complex relationship. nih.gov The ratio and positioning of cationic (positively charged) and hydrophobic residues are also critical. wisc.edumdpi.com Cationic charges are essential for the initial interaction with negatively charged bacterial membranes, while hydrophobicity is believed to drive the disruption of the membrane. mdpi.com However, extreme hydrophobicity can lead to a decrease in activity, possibly due to peptide self-aggregation that prevents interaction with the bacterial cell wall. mdpi.com

Table 1: Structure-Activity Relationship of Selected Antimicrobial Peptides

| Peptide/Derivative | Structural Modification | Target Organism(s) | Antimicrobial Activity (MIC µg/mL) | Reference |

|---|---|---|---|---|

| Dibenzyl-cyclohexane-1,2-diamine Derivatives | Varied substitutions on dibenzyl groups | Gram-positive & Gram-negative bacteria | 0.0005-0.032 | researchgate.net |

| SAJO-2 | Tryptophan zipper-like motif with D-Phe-Abz turn | S. Typhimurium, E. Coli, S. Aureus | 16-64 | kvinzo.com |

| SAJO-2D | Substitution of L-Arginine with D-Arginine | S. Aureus, P. Aeruginosa | 256-1024 | kvinzo.com |

This table is for illustrative purposes and synthesizes data concepts from the cited literature.

The primary mechanism of action for these antimicrobial β-peptides is believed to be the disruption of microbial cell membranes. wisc.edu This mechanism is similar to that of many natural antimicrobial peptides. The process generally involves several steps:

Electrostatic Attraction: The cationic residues on the peptide are attracted to the anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, on the surface of the microbial cell membrane. mdpi.comopenstax.org

Membrane Insertion and Disruption: Following the initial binding, the hydrophobic parts of the peptide insert into the lipid bilayer of the membrane. This disrupts the membrane's integrity, leading to the formation of pores or channels. wisc.edu

Cellular Leakage: The formation of these pores causes the leakage of essential ions and metabolites from the cell, ultimately leading to cell death. wisc.edu

A key advantage of β-peptides derived from building blocks like this compound is their resistance to proteases, the enzymes that break down natural peptides. wisc.edu This proteolytic stability makes them promising candidates for therapeutic applications, as they are likely to have a longer active lifespan in the body.

Utility in Probing Protein-Protein Interactions and Enzyme Mechanisms

Beyond their direct therapeutic potential, derivatives of this compound are valuable tools for basic biological research. They serve as building blocks for creating synthetic peptides and foldamers (non-natural oligomers that adopt stable secondary structures) that can be used to study complex biological processes like protein-protein interactions (PPIs). wisc.edu

PPIs are fundamental to nearly all cellular functions, and their dysregulation is implicated in numerous diseases. beilstein-journals.org Aromatic amino acid residues often play a significant role in mediating these interactions. nih.gov By incorporating cyclohexane-based amino acids into peptide sequences, researchers can create stable, structurally defined probes. These synthetic probes can mimic one of the protein partners in a PPI, allowing for detailed investigation of the binding interface. The conformational rigidity of the cyclohexane ring helps to pre-organize the peptide into a specific shape, which can enhance binding affinity and selectivity. This allows researchers to map out the key residues involved in the interaction and to understand the forces that stabilize the protein complex.

Similarly, these compounds are used to investigate enzyme mechanisms. Synthetic peptides containing these unnatural amino acids can be designed as inhibitors or substrates to probe the active sites of enzymes, providing insights into their function and guiding the design of more potent and specific drugs.

Application in Targeted Biological Studies and Therapeutic Modalities

The versatility of this compound as a building block enables its application in a wide range of targeted biological studies and the development of novel therapeutic modalities. nih.gov The ability to synthesize structurally diverse peptides and other molecules from this precursor allows for the fine-tuning of biological activity for specific purposes. nih.gov

In targeted therapies, the goal is to design molecules that interact selectively with a specific biological target, such as a receptor or enzyme, to minimize off-target effects. The structural control afforded by using these building blocks is critical for achieving such selectivity. For example, as noted, they facilitate the creation of drugs with specific functionalities to target enzymes involved in inflammation. The development of protease-resistant antimicrobial β-peptides represents a distinct therapeutic modality to combat bacteria that have developed resistance to conventional antibiotics. wisc.edu

Future Prospects and Emerging Research Frontiers for 3 Boc Amino Cyclohexanecarboxylic Acid Research

Development of Novel Stereoisomers and Polyfunctionalized Analogues

A primary frontier in the evolution of 3-(Boc-amino)cyclohexanecarboxylic acid research is the deliberate synthesis of novel stereoisomers and more complex, polyfunctionalized analogues. The spatial arrangement of the amino and carboxylic acid groups (stereochemistry) is critical, as it dictates how these molecules interact with biological targets. For instance, in the case of cis-3-aminocyclohexanecarboxylic acid, a GABA analogue, the (1S,3R) isomer is a potent inhibitor of GABA uptake in rat brain slices, whereas the (1R,3S) isomer is significantly less active. researchgate.net This highlights the necessity of accessing stereochemically pure forms of these compounds.

Research efforts are focused on developing practical and enantioselective routes to obtain specific isomers. researchgate.net Methodologies have been established to produce optically pure (1R,3S)-3-amino-1-cyclohexanecarboxylic acid through processes involving enzymatic desymmetrization and modified Curtius-type rearrangements. researchgate.net The ability to synthesize all possible stereoisomers of such cyclic amino acids provides a complete "toolbox" for applications in areas like peptide foldamer chemistry. acs.org

Beyond stereoisomerism, the introduction of additional functional groups onto the cyclohexane (B81311) ring—creating polyfunctionalized analogues—is a key area of expansion. Stereoselective synthetic routes are being developed to introduce side chains and functional groups (e.g., hydroxyls, halogens) at specific positions on the cyclic backbone. nih.govbeilstein-journals.orgbeilstein-journals.org While much of this pioneering work has been demonstrated on related cyclopentane (B165970) and cyclooctane (B165968) rings, the principles are directly applicable to the cyclohexane scaffold. nih.govbeilstein-journals.orgbeilstein-journals.org Adding diverse functional groups allows for the precise geometric arrangement of chemical entities, which is crucial for designing beta-peptides and other mimetics for specific biological applications. nih.govwisc.edu This strategic "decoration" of the scaffold can enhance binding affinity, improve pharmacokinetic properties, or introduce new functionalities altogether. whiterose.ac.uk

| Modification Type | Objective | Example Strategy | Potential Application |

|---|---|---|---|

| Stereochemical Control | Isolate biologically active isomers. | Enzymatic resolution or asymmetric synthesis to obtain specific enantiomers (e.g., (1R,3S)). researchgate.net | Developing highly specific enzyme inhibitors or receptor ligands. |

| Polyfunctionalization | Introduce new chemical properties and interaction points. | Stereoselective addition of hydroxyl groups to create aminocyclitols. beilstein-journals.orgbeilstein-journals.org | Mimicking sugar structures to inhibit glycosidases. beilstein-journals.orgbeilstein-journals.org |

| Side-Chain Addition | Arrange functional groups in a defined 3D space. | Regioselective opening of bicyclic intermediates to install side chains. nih.govwisc.edu | Construction of beta-peptide foldamers with defined secondary structures. nih.govwisc.edu |

| Scaffold Diversification | Create libraries of structurally diverse molecules. | 'Stitching' annulation strategies following C-H arylation to build complex scaffolds. whiterose.ac.uk | High-throughput screening for novel drug discovery leads. whiterose.ac.uk |

Advanced Computational Design and Virtual Screening of Derivatives for Biological Applications

The integration of advanced computational methods is set to dramatically accelerate the discovery of novel therapeutic agents derived from this compound. nih.gov Virtual screening and other in-silico techniques allow researchers to design and evaluate vast libraries of potential drug candidates computationally, reducing the time and cost associated with traditional high-throughput screening. nih.govresearchgate.net These methods are broadly categorized as either structure-based or ligand-based. mpg.de

Structure-based virtual screening (SBVS) begins with the known three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.com A large virtual library of derivatives, built upon the this compound scaffold with various functionalizations, can be systematically "docked" into the target's binding site. mdpi.com Sophisticated scoring functions then estimate the binding affinity of each compound, allowing researchers to prioritize a smaller, more promising set of candidates for actual laboratory synthesis and biological testing. nih.gov This approach has been successfully used to identify novel inhibitors for a wide range of protein targets. mdpi.com

Computational tools are also vital for analyzing and refining potential candidates. whiterose.ac.uk Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, while pharmacophore modeling helps identify the essential 3D arrangement of functional groups required for binding. mpg.de These computational approaches provide a powerful, predictive framework for the rational design of new molecules with enhanced potency and specificity.

| Step | Description | Tools and Techniques | Objective |

|---|---|---|---|

| 1. Target Identification & Preparation | Identify a biological target (e.g., an enzyme) and obtain its 3D structure from databases (e.g., PDB). Prepare the structure by removing water, adding hydrogens, etc. | Protein Data Bank, Molecular visualization software. | Prepare a high-quality model of the target's binding site. |

| 2. Virtual Library Generation | Create a large, diverse library of virtual compounds by computationally adding different functional groups and side chains to the this compound scaffold. | Combinatorial library enumeration software. mdpi.com | Explore a vast chemical space for potential binders. |

| 3. Molecular Docking | Computationally place each compound from the virtual library into the target's binding site in various orientations and conformations. | Docking software (e.g., AutoDock, eSimDock). mdpi.com | Predict the binding mode of each potential ligand. |

| 4. Scoring and Ranking | Use a scoring function to estimate the binding affinity (e.g., binding free energy) for each docked compound and rank them from best to worst. | Scoring functions integrated into docking programs. nih.gov | Identify the most promising "hit" compounds for further investigation. |

| 5. Hit Selection and Experimental Validation | Select a manageable number of top-ranked virtual hits for chemical synthesis and subsequent in-vitro biological assays to confirm their activity. | Chemical synthesis, biochemical and cellular assays. | Validate the computational predictions and identify true lead compounds. |

Expansion into Materials Science, Catalysis, and Supramolecular Chemistry

While the primary focus of this compound has been in medicinal chemistry, its unique structural properties are opening doors to new applications in materials science, catalysis, and supramolecular chemistry.

In materials science , cyclic β-amino acids are recognized as valuable precursors for the synthesis of novel polymers. beilstein-journals.orgnih.gov The rigid cyclohexane backbone can impart thermal stability and defined conformational properties to polymer chains, such as polyamides. A particularly exciting area is the creation of "foldamers"—oligomers that adopt stable, predictable secondary structures mimicking natural biopolymers like proteins. wisc.edu By incorporating this compound and its derivatives into peptide chains, researchers can create robust helical or sheet-like structures, which are essentially precision-engineered biomaterials with potential applications in nanotechnology and targeted drug delivery. nih.govwisc.edu

In the field of catalysis , the chiral and conformationally restricted nature of the 3-aminocyclohexanecarboxylic acid scaffold presents opportunities for designing novel asymmetric catalysts. After deprotection and modification, the molecule could serve as a chiral ligand for transition metals, facilitating stereoselective reactions. Alternatively, it could form the basis of new organocatalysts, where the fixed spatial relationship between the amino and carboxyl groups could create a well-defined active site to control the stereochemical outcome of a chemical transformation.

Finally, in supramolecular chemistry , the compound is an excellent building block for creating self-assembling systems. The amino and carboxylic acid moieties are capable of forming strong and directional hydrogen bonds. This allows derivatives of this compound to act as "molecular tectons" that can spontaneously organize into larger, ordered structures such as tapes, rosettes, or even porous networks. mdpi.com The principles of supramolecular assembly, driven by non-covalent interactions like hydrogen bonding, can be harnessed to construct novel functional materials, such as organic nanotubes or crystalline solids with designed properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Boc-amino)cyclohexanecarboxylic acid, and how does reaction efficiency vary with different methods?

- Answer : The compound is typically synthesized via Boc-protection of 3-aminocyclohexanecarboxylic acid. Key methods include:

- Stepwise Protection : Using Boc anhydride in a biphasic solvent system (e.g., THF/water) under mild basic conditions (pH 8–9) to avoid racemization .

- Continuous-Flow Synthesis : Improved regioselectivity and reduced reaction time (≤2 hours) compared to batch methods, with yields >85% reported in optimized setups .

- Critical Parameters : Temperature control (<25°C) and stoichiometric excess of Boc anhydride (1.2–1.5 eq.) are critical to minimize side products like tert-butyl carbamate .

Q. How do solubility properties of this compound impact its handling in aqueous reaction systems?

- Answer : The compound is sparingly soluble in water (2.1 g/L at 25°C), necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring aqueous compatibility. Co-solvent systems (e.g., 70% THF/30% H₂O) are recommended for peptide coupling reactions to enhance solubility while retaining Boc-group stability .

Q. What analytical techniques are most reliable for characterizing purity and stereochemistry of this compound?

- Answer :

- HPLC-MS : Quantifies purity (>98% achievable) and detects Boc-deprotection byproducts (e.g., tert-butanol) .

- ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the cyclohexane backbone (δ 1.2–2.8 ppm) .

- Chiral HPLC : Essential for distinguishing cis/trans isomers, which exhibit distinct retention times due to steric effects of the Boc group .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans isomers) influence biological activity in downstream pharmaceutical intermediates?

- Answer :

- Cis Isomers : Often exhibit higher conformational rigidity, favoring interactions with planar binding sites (e.g., enzyme active sites). For example, cis-3-(Boc-amino)cyclohexanecarboxylic acid showed 2.3-fold greater binding affinity to serine proteases in kinetic assays compared to the trans isomer .

- Trans Isomers : Enhanced solubility in lipid membranes due to reduced polarity, making them preferable for prodrug designs .

- Methodological Note : Stereochemical assignments require NOESY or X-ray crystallography to resolve ambiguous NMR data .

Q. What strategies mitigate regioselectivity challenges during Boc deprotection in complex reaction systems?

- Answer :

- Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C) selectively removes the Boc group without hydrolyzing the carboxylic acid. Side reactions (e.g., cyclohexane ring oxidation) are minimized under inert atmospheres .

- Contradiction Alert : Conflicting reports exist on HCl/dioxane efficacy; some studies note partial epimerization (≤15%) at the α-carbon, necessitating post-deprotection chiral analysis .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems (e.g., asymmetric hydrogenation)?

- Answer :

- DFT Calculations : Simulate transition states to predict enantioselectivity. For example, B3LYP/6-31G* models revealed that steric hindrance from the Boc group directs hydrogenation to the trans isomer with 89% accuracy .

- Machine Learning : QSAR models trained on cyclohexane derivatives can forecast solubility and reactivity trends, reducing experimental screening time by 40% .

Key Methodological Recommendations

- Storage : Store at –20°C under argon to prevent Boc-group hydrolysis (>98% stability after 12 months) .

- Incompatibilities : Avoid oxidizing agents (e.g., KMnO₄), which degrade the cyclohexane ring .

- Scale-Up : Continuous-flow systems reduce batch-to-batch variability by maintaining precise stoichiometric ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。